1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
This compound is a heterocyclic molecule featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a carboxylic acid at position 4. The pyrazole ring is linked to a thiazole moiety, which itself is substituted with a 2,4-dichlorophenyl group at position 4 and a 4-chlorophenylsulfanyl group at position 5.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Cl3F3N3O2S2/c21-9-1-4-11(5-2-9)32-18-15(12-6-3-10(22)7-14(12)23)28-19(33-18)29-16(20(24,25)26)13(8-27-29)17(30)31/h1-8H,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJAMACILBINBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=C(S2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl3F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Molecular Formula and Weight
- Molecular Formula: C24H14Cl4N4S2
- Molecular Weight: 564.34 g/mol
Structural Features
The compound features a thiazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial activities. The presence of multiple halogen substituents (chlorine and trifluoromethyl groups) enhances its potential for biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including:
- Antimicrobial Activity
- Anticancer Activity
- Enzyme Inhibition
- Hypoglycemic Activity
Antimicrobial Activity
Research indicates that compounds with thiazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial activity of thiazole-containing compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Thiazole derivatives have been extensively explored for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that thiazole derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against several cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is also noteworthy. Thiazole-based compounds have been identified as effective inhibitors of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including glaucoma and cancer .
Hypoglycemic Activity
Some studies have indicated that thiazole derivatives may possess hypoglycemic effects, making them potential candidates for managing diabetes. The mechanism likely involves the modulation of glucose metabolism pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a series of thiazole derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of Jurkat leukemia cells with an IC50 value of 1.61 µg/mL, demonstrating its potential as a therapeutic agent against hematological malignancies .
Case Study: Antimicrobial Screening
In another study focusing on antimicrobial screening, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed notable activity against resistant strains, suggesting its utility in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
- Structural Differences : Lacks the thiazole ring and sulfanyl group present in the target compound. Retains the pyrazole-carboxylic acid core and multiple chlorinated phenyl groups.
- Functional Implications : The absence of the thiazole-sulfanyl system may reduce steric bulk and alter binding site interactions. The methyl group at pyrazole position 4 could enhance lipophilicity compared to the trifluoromethyl group in the target compound.
- Research Findings: Synthesized via a cost-effective method using inorganic lithium salts, highlighting scalability advantages . No direct activity data reported, but similar pyrazole-carboxylic acids are explored for anti-inflammatory applications .
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
- Structural Differences : Replaces the 4-chlorophenylsulfanyl and 2,4-dichlorophenyl groups with a 3-fluorophenyl-substituted thiazole.
- Functional Implications: Fluorine’s electronegativity may enhance binding to polar regions of target proteins.
- Research Findings: No explicit bioactivity data, but fluorinated analogs are often prioritized in drug discovery for improved metabolic stability .
1-[4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
- Structural Differences : Substitutes the thiazole’s 4-chlorophenylsulfanyl group with a 2-furyl ring linked to a 2,4-dichlorophenyl group.
- The dichlorophenyl moiety retains halogen-bonding capabilities.
- Research Findings: Noted for a molecular weight of 474.24 g/mol, which may influence bioavailability. Furyl-containing compounds are often explored in kinase inhibition .
2-[3-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazole-4-Carboxylic Acid
- Structural Differences : Positions the fluorophenyl group on the pyrazole rather than the thiazole. The thiazole lacks the dichlorophenyl and sulfanyl substituents.
- Functional Implications : The fluorophenyl-pyrazole linkage may enhance target selectivity in fluorophore-rich environments (e.g., ATP-binding pockets).
- Research Findings: No direct activity data, but the compound’s InChI and SMILES notations suggest utility in computational docking studies .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
